molecular formula C16H23N3 B11859021 4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate CAS No. 26844-39-3

4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate

Cat. No.: B11859021
CAS No.: 26844-39-3
M. Wt: 257.37 g/mol
InChI Key: PZYZQAHSVDUKSA-UHFFFAOYSA-N
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Description

1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity . The piperidine ring is a common structural motif in medicinal chemistry, often contributing to the pharmacological properties of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine typically involves the construction of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the coupling of the indole derivative with a piperidine precursor. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole and piperidine derivatives, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

26844-39-3

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

1-[2-(1-methylindol-3-yl)ethyl]piperidin-4-amine

InChI

InChI=1S/C16H23N3/c1-18-12-13(15-4-2-3-5-16(15)18)6-9-19-10-7-14(17)8-11-19/h2-5,12,14H,6-11,17H2,1H3

InChI Key

PZYZQAHSVDUKSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN3CCC(CC3)N

Origin of Product

United States

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